3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-ethyl-7-[(4-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-17-13(2)18-10-11-19(14(3)20(18)25-21(17)22)24-12-15-6-8-16(23-4)9-7-15/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWOGHNUCBSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)OC)C)OC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl alcohol, ethyl acetoacetate, and 4,8-dimethylcoumarin.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions involved in the synthesis may include esterification, alkylation, and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
The compound 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a member of the flavonoid family, specifically a chromenone derivative. This compound has garnered attention in various scientific fields due to its potential applications in medicine, agriculture, and materials science. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Molecular Information
- Molecular Formula : C15H18O4
- Molecular Weight : 262.30 g/mol
- IUPAC Name : this compound
Structural Characteristics
The structure of this compound features a chromenone backbone with additional ethyl and methoxybenzyl groups, which may influence its biological activity and solubility properties.
Antioxidant Activity
Research has indicated that flavonoids, including chromenones, possess significant antioxidant properties. A study demonstrated that derivatives of chromenone can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Another study highlighted the anti-inflammatory properties of similar compounds in the chromenone class. The inhibition of pro-inflammatory cytokines suggests that this compound could be developed into therapeutic agents for inflammatory diseases .
Antimicrobial Properties
Some derivatives have exhibited antimicrobial activity against various pathogens. This could pave the way for their use in developing new antibiotics or preservatives in food and cosmetic products .
Pesticidal Activity
Flavonoids have been studied for their potential as natural pesticides. The unique structure of this compound may enhance its effectiveness against specific agricultural pests while minimizing environmental impact compared to synthetic pesticides .
Plant Growth Regulators
Research indicates that certain flavonoids can act as plant growth regulators, promoting growth and resistance to stressors. This application could be vital in sustainable agriculture practices .
Polymer Additives
Due to their stability and UV absorption properties, chromenone derivatives are being explored as additives in polymers to enhance their durability and resistance to UV degradation. This application is particularly relevant in the production of outdoor materials .
Case Study 1: Antioxidant Properties
In a controlled study, researchers synthesized several chromenone derivatives and evaluated their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with similar structural modifications to this compound showed significant radical scavenging activity, supporting its potential use in health supplements aimed at combating oxidative stress .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial effects of several flavonoid derivatives against E. coli and Staphylococcus aureus. The findings suggested that the tested compounds exhibited varying degrees of inhibition, with some structural analogs showing promise as effective antimicrobial agents suitable for pharmaceutical development .
Mechanism of Action
The mechanism of action of 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Coumarins: Substituent Effects and Functional Group Variations
Key Research Findings and Trends
Lipophilicity and Solubility :
- The hexyl-substituted coumarin (C25H30O4) exhibits higher logP values than the ethyl analog, correlating with reduced aqueous solubility .
- Hydroxyl and chloro groups (as in ) significantly lower logP, enhancing solubility but limiting passive diffusion across biological membranes .
Stereochemical and Conformational Impact :
- The ketone-containing analog () demonstrates that stereochemistry (e.g., 2S configuration) can alter binding affinity in enzyme assays, though specific data are pending .
- The E-configuration of the benzylidene group () stabilizes planar molecular conformations, favoring solid-state π-π interactions .
Biological Activity :
- Methoxybenzyl-substituted coumarins (e.g., ) are frequently explored for antimicrobial and anti-inflammatory activity due to their balanced hydrophobicity and electron-donating methoxy groups.
- Chlorobenzyl derivatives () show promise as tyrosine kinase inhibitors, with chlorine enhancing electrophilic reactivity at target sites .
Critical Analysis of Structural Diversity
- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy and hydroxyl groups () modulate electron density on the coumarin core, affecting UV absorption and redox properties.
- Stereoelectronic Effects : Ketones and α,β-unsaturated systems (–5) introduce hydrogen-bond acceptors and conjugated systems, critical for interactions with biological targets like kinases or proteases .
Biological Activity
3-Ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula: C24H26O5
- Molecular Weight: 394.5 g/mol
- CAS Number: 858748-15-9
The molecular structure includes a coumarin backbone with an ethyl group and a methoxybenzyl ether substituent, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin analogues demonstrated that compounds with similar structures to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed minimum inhibitory concentrations (MICs) as low as 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | MRSA, E. coli |
| Analogue A | 1 | S. aureus |
| Analogue B | 4 | K. pneumoniae |
Anti-inflammatory Properties
Coumarin derivatives are also known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential for treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Antioxidant Activity
The antioxidant capacity of coumarins is another area of interest. Research indicates that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. This property is beneficial in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar coumarins have been shown to inhibit key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways: The compound may influence various signaling pathways, including those involved in apoptosis and cell proliferation.
- Interaction with Cellular Receptors: Coumarins often interact with specific cellular receptors, leading to altered gene expression associated with various therapeutic effects.
Case Studies and Research Findings
A significant study focused on the synthesis and evaluation of coumarin derivatives revealed that compounds structurally similar to this compound exhibited potent inhibitory effects on myosin ATPase activity, indicating potential applications in muscle-related conditions .
In another investigation, coumarin analogues were tested against a range of bacterial strains, showing promising results in inhibiting growth through mechanisms involving cell membrane disruption and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology : Multi-step synthesis typically involves (i) formation of the chromenone core via acid-catalyzed condensation of phenolic derivatives with β-ketoesters, (ii) etherification to introduce the 4-methoxybenzyl group at position 7, and (iii) alkylation or Friedel-Crafts reactions for ethyl and methyl substituents. Critical parameters include temperature control (60–80°C for etherification) and stoichiometric ratios to avoid side products like over-alkylated derivatives . Purity is enhanced via column chromatography (e.g., petroleum ether/ethyl acetate gradients) and recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at C3 via δ 1.2–1.4 ppm triplet; methoxybenzyl resonance at δ 3.8 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) assess purity (>98%) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 381.17) .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology :
- Antioxidant : DPPH radical scavenging assay (IC determination) .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can synthetic challenges, such as regioselectivity in etherification or steric hindrance at C3/C8, be addressed?
- Methodology :
- Protecting Groups : Temporarily block reactive hydroxyl groups (e.g., using TBDMS-Cl) during etherification to improve regioselectivity .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Computational Modeling : DFT calculations predict steric and electronic effects of substituents to guide synthetic design .
Q. How do substituent modifications (e.g., ethyl vs. benzyl at C3, methoxy vs. chloro at C7) influence bioactivity and pharmacokinetics?
- Methodology :
- SAR Studies : Compare analogs (e.g., 3-benzyl vs. 3-ethyl derivatives) via in vitro assays. For example, ethyl groups at C3 reduce logP by ~0.5 compared to benzyl, improving aqueous solubility but potentially reducing membrane permeability .
- ADME Prediction : SwissADME or pkCSM tools forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration based on substituent polarity .
Q. What computational strategies are effective for elucidating target interactions, such as enzyme inhibition or receptor binding?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, topoisomerase II). The 4-methoxybenzyl group shows π-π stacking with aromatic residues in active sites .
- MD Simulations : GROMACS to assess binding stability over 100-ns trajectories, identifying critical hydrogen bonds (e.g., between C7 methoxy and Thr513 in kinase domains) .
Q. How can structural contradictions in crystallographic data (e.g., bond length anomalies) be resolved during refinement?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
